Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate
Description
Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is a synthetic small molecule featuring a piperidine-4-carboxylate core conjugated with a 5-(2-fluorophenyl)isoxazole acetyl moiety. The compound’s structure includes a fluorine substituent at the ortho position of the phenyl ring, which may influence its electronic properties, metabolic stability, and binding interactions in biological systems. Structural characterization of such molecules often employs X-ray crystallography, NMR, and mass spectrometry, with software like SHELX facilitating refinement .
Properties
IUPAC Name |
methyl 1-[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-24-18(23)12-6-8-21(9-7-12)17(22)11-13-10-16(25-20-13)14-4-2-3-5-15(14)19/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHURGIQVTYVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate (CAS Number: 1203333-04-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Isoxazole Ring : A five-membered ring containing nitrogen and oxygen, which contributes to its biological activity.
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Piperidine Ring : Imparts basicity and can influence pharmacokinetic properties.
Molecular Formula : C₁₈H₁₉FN₂O₄
Molecular Weight : 346.4 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets. The isoxazole and piperidine moieties allow for binding to specific receptors and enzymes, potentially modulating their activity.
- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like inflammation or cancer.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing neurotransmitter systems.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These MIC values suggest that the compound possesses potent antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
Studies have shown that isoxazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This mechanism is critical in the treatment of inflammatory diseases such as arthritis. The specific compound under discussion has shown promise in reducing inflammation markers in preclinical models .
Anticancer Potential
The compound's ability to inhibit cell proliferation has been investigated in various cancer cell lines. Preliminary findings indicate that it may induce apoptosis (programmed cell death) in tumor cells through pathways involving caspases and mitochondrial dysfunction .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study assessed the antimicrobial efficacy of several isoxazole derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. Results demonstrated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the fluorophenyl group . -
Anti-inflammatory Mechanism Investigation :
In vitro studies evaluated the anti-inflammatory effects of the compound on human monocytes exposed to lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C22H20FN3O4
- Molecular Weight : 409.4 g/mol
- CAS Number : 1040638-90-1
Its structure consists of a piperidine ring substituted with an isoxazole moiety and a fluorophenyl group, which contributes to its biological activity.
Pharmacological Applications
- Antimicrobial Activity
-
Anti-inflammatory Effects
- Compounds similar to Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate have been studied for their anti-inflammatory properties. For instance, certain derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .
-
CNS Activity
- The compound's structural features suggest potential interactions with central nervous system receptors. Some studies have reported that related compounds exhibit affinity for sigma receptors, which are implicated in various neurological disorders . This opens avenues for exploring its use in treating conditions like anxiety and depression.
Synthesis and Development
The synthesis of this compound typically involves multicomponent reactions that enhance yield and efficiency. Recent advancements in synthetic methodologies have made it possible to produce isoxazole derivatives with high selectivity under mild conditions, which is beneficial for maintaining the integrity of sensitive functional groups within the molecule .
Case Study 1: Antimicrobial Evaluation
A study evaluated various piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the piperidine structure significantly enhanced antimicrobial activity, suggesting a promising direction for developing new therapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
In a controlled study, compounds bearing similar structural motifs were tested for their ability to inhibit COX enzymes. The findings revealed that these compounds could effectively reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the phenyl ring or ester functionalities. Below, we compare it with Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate (CAS: 952986-95-7), a closely related derivative (), and discuss key distinctions.
Table 1: Structural and Functional Comparison
* Estimated based on substituent effects.
Key Differences and Implications
This could enhance interactions with electron-rich biological targets (e.g., enzyme active sites). The 4-methoxyphenyl group’s electron-donating nature may improve solubility but reduce membrane permeability compared to fluorine .
Safety and Toxicity :
- The 4-methoxyphenyl analog is associated with health hazards, including acute toxicity (oral, dermal), skin irritation, and environmental risks (e.g., aquatic toxicity) . While data for the 2-fluorophenyl derivative are unavailable, fluorine’s strong C-F bond may reduce metabolic degradation into toxic byproducts.
Synthetic Utility :
- Fluorinated compounds often exhibit superior stability in vivo, making the target compound a more viable candidate for drug development. Conversely, methoxy-substituted derivatives may face challenges in metabolic clearance .
Research Findings
- Biological Activity : Isoxazole derivatives with fluorine substituents frequently demonstrate enhanced bioactivity. For example, fluorinated analogs of kinase inhibitors show improved IC50 values due to increased target binding affinity.
- Environmental Impact : The 4-methoxyphenyl compound’s environmental hazards (e.g., ozone layer depletion) highlight the need for greener alternatives. Fluorinated compounds, while stable, may persist in ecosystems, necessitating rigorous ecotoxicological assessments.
Preparation Methods
Halogenoxime-Based [3+2] Cycloaddition
The isoxazole ring is constructed via a regioselective cycloaddition between a halogenoxime and a fluorophenyl-substituted alkyne. Adapted from PMC studies:
- Halogenoxime preparation : Treat 2-fluorophenylacetaldehyde oxime with N-chlorosuccinimide (NCS) in dichloromethane to generate the corresponding chloroxime.
- Cycloaddition : React the chloroxime with propargyl alcohol in acetone/water at 0–25°C. This yields 5-(2-fluorophenyl)isoxazol-3-yl methanol.
- Oxidation to carboxylic acid : Oxidize the methanol group using Jones reagent (CrO₃/H₂SO₄) to obtain 5-(2-fluorophenyl)isoxazol-3-yl acetic acid.
Key data :
| Step | Reagents/Conditions | Yield | Regioselectivity |
|---|---|---|---|
| 1 | NCS, CH₂Cl₂, 0°C | 85% | N/A |
| 2 | Propargyl alcohol, acetone/H₂O | 78% | >20:1 (5- vs. 3-substituted) |
| 3 | CrO₃, H₂SO₄, 0°C | 65% | N/A |
Alternative Route via Nucleophilic Substitution
For scalability, 5-bromomethylisoxazole intermediates may be fluorinated:
- Bromomethylisoxazole synthesis : React 5-(hydroxymethyl)isoxazole with PBr₃ in THF.
- Fluorophenyl introduction : Perform a Suzuki coupling with 2-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.
Synthesis of Methyl Piperidine-4-carboxylate
Esterification of Piperidine-4-carboxylic Acid
- Protection : Treat piperidine-4-carboxylic acid with Boc anhydride in THF to form tert-butyl piperidine-4-carboxylate.
- Esterification : React the Boc-protected acid with methanol and thionyl chloride (SOCl₂) to yield methyl piperidine-4-carboxylate.
- Deprotection : Remove the Boc group using HCl in dioxane.
Optimization notes :
- THF is preferred over DMF for minimizing side reactions.
- Boc protection prevents nitrogen acylation during esterification.
Coupling of Isoxazole-Acetic Acid and Piperidine
Acylation via Acid Chloride
- Activation : Convert 5-(2-fluorophenyl)isoxazol-3-yl acetic acid to its acid chloride using oxalyl chloride in DCM.
- Coupling : React the acid chloride with methyl piperidine-4-carboxylate in the presence of triethylamine (TEA) as a base.
Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature
- Yield: 72–80%
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):
- Activation : Stir the isoxazole-acetic acid with EDC and DMAP in DCM for 1 hour.
- Acylation : Add methyl piperidine-4-carboxylate and stir at 25°C for 12 hours.
Advantages :
- Avoids harsh acidic conditions.
- Higher functional group tolerance.
Critical Analysis of Methodologies
Regioselectivity in Isoxazole Formation
The [3+2] cycloaddition method ensures >20:1 regioselectivity for 5-substituted isoxazoles, critical for attaching the 2-fluorophenyl group. Competing approaches, such as nitrile oxide cycloadditions, often yield mixtures requiring chromatographic separation.
Protecting Group Strategy
Boc protection of the piperidine nitrogen prevents unwanted acylation at the amine during esterification. Post-coupling deprotection with HCl ensures high yields.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate, and how can yield be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including isoxazole ring formation via cycloaddition and subsequent piperidine derivatization. Key steps include:
- Isoxazole Synthesis : Use a 1,3-dipolar cycloaddition between nitrile oxides and alkynes under controlled temperatures (e.g., 60–80°C) to form the 5-(2-fluorophenyl)isoxazole core .
- Acetylation and Piperidine Coupling : Optimize solvent choice (e.g., DCM or THF) and stoichiometry for the acetyl transfer to the piperidine moiety. Monitor intermediates via TLC or HPLC to ensure purity (>95%) .
- Yield Optimization : Adjust reaction time (12–24 hours) and use anhydrous conditions to suppress side reactions like hydrolysis of the methyl ester group .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to assess purity .
- Spectroscopy : Confirm the ester carbonyl (C=O) at ~1700 cm⁻¹ via FTIR and assign proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm) using ¹H/¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction pathways for derivatives of this compound?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in the ester group) to trace reaction pathways and identify intermediates via LC-MS .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict energy barriers for competing pathways, such as acetyl migration versus ester hydrolysis .
- In Situ Monitoring : Employ ReactIR or flow-NMR to capture transient intermediates and validate proposed mechanisms .
Q. What strategies are effective for designing experiments to study this compound’s biological activity?
- Methodological Answer :
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like GABA receptors, given structural analogs with piperidine-isoxazole motifs .
- In Vitro Assays : Optimize cell-based assays (e.g., HEK293 cells expressing ion channels) with buffer systems (pH 6.5–7.4 ammonium acetate) to maintain compound stability .
- Dose-Response Analysis : Apply Design of Experiments (DoE) to test concentration ranges (1 nM–100 µM) and assess EC₅₀/IC₅₀ values .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (~2.5–3.5), solubility (LogS), and cytochrome P450 interactions .
- Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using StarDrop or MetaSite .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., fluorophenyl groups) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data for analogs of this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) to rule out experimental variability .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry (e.g., isoxazole substitution pattern) .
- Meta-Analysis : Compare datasets across literature using statistical tools (e.g., Cohen’s d) to quantify effect size differences .
Experimental Design Considerations
Q. What are best practices for designing stability studies of this compound under physiological conditions?
- Methodological Answer :
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (SGF, pH 1.2) to mimic in vivo environments .
- Degradation Monitoring : Track ester hydrolysis via HPLC at intervals (0, 24, 48 hours) and quantify degradation products .
- Temperature Control : Conduct accelerated stability studies at 40°C/75% RH to predict shelf life .
Structural and Functional Insights
Q. How does the fluorophenyl-isoxazole moiety influence this compound’s electronic and steric properties?
- Methodological Answer :
- Electron-Withdrawing Effects : The 2-fluorophenyl group increases isoxazole ring electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., SNAr) .
- Steric Hindrance : Molecular dynamics simulations (e.g., GROMACS) reveal restricted rotation of the acetyl-piperidine bond due to ortho-fluorine substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
